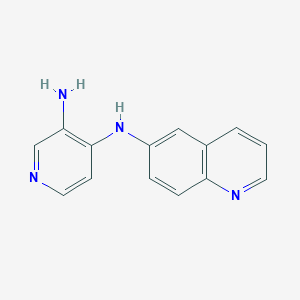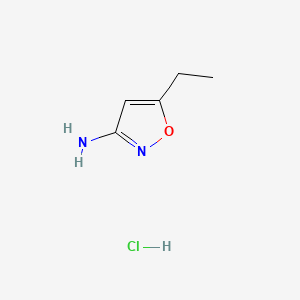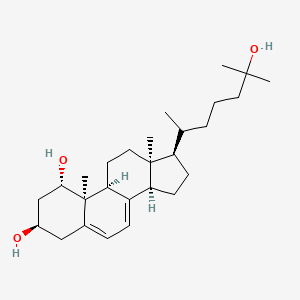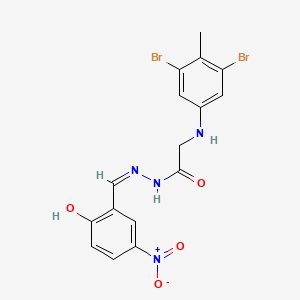
DNA Ligase Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L67, also known as N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, is a potent and specific inhibitor of DNA ligase IIIα. This compound has gained significant attention due to its ability to preferentially target mitochondrial DNA ligase IIIα, resulting in mitochondrial dysfunction. L67 is primarily used in scientific research, particularly in the study of cancer cell apoptosis and mitochondrial function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L67 involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity .
Industrial Production Methods
While specific industrial production methods for L67 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L67 undergoes several types of chemical reactions, including:
Oxidation: L67 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: L67 is capable of undergoing substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
L67 has a wide range of applications in scientific research, including:
Cancer Research: L67 is used to study the mechanisms of cancer cell apoptosis, particularly through its ability to induce mitochondrial dysfunction and activate caspase 1-dependent apoptosis
Mitochondrial Studies: The compound is valuable in research focused on mitochondrial function and the role of mitochondrial DNA ligase IIIα in cellular processes.
Drug Development: L67 serves as a lead compound in the development of new anticancer agents, particularly those targeting DNA repair pathways
Wirkmechanismus
L67 exerts its effects by inhibiting DNA ligase IIIα, an enzyme crucial for the repair of mitochondrial DNA. By targeting this enzyme, L67 induces mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and activation of the caspase 1-dependent apoptosis pathway. This mechanism is particularly effective in cancer cells, which rely heavily on mitochondrial function for survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L189: Inhibits DNA ligases I, III, and IV, and is a competitive inhibitor with respect to nicked DNA.
Uniqueness of L67
L67 is unique in its specificity for DNA ligase IIIα and its ability to preferentially target mitochondrial DNA ligase IIIα. This specificity makes it particularly valuable in research focused on mitochondrial function and cancer cell apoptosis .
Eigenschaften
Molekularformel |
C16H14Br2N4O4 |
|---|---|
Molekulargewicht |
486.1 g/mol |
IUPAC-Name |
2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7- |
InChI-Schlüssel |
KFEPVFJQVOMODD-SCDVKCJHSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


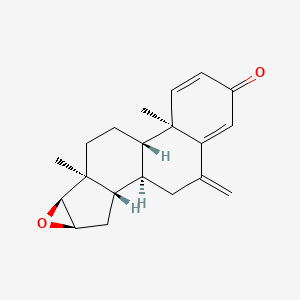
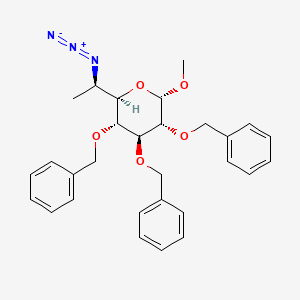
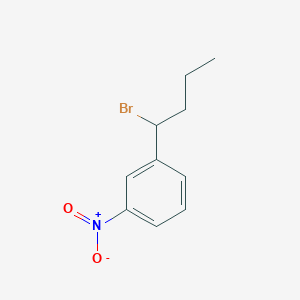
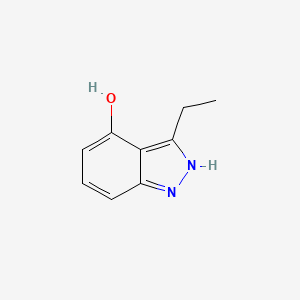
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
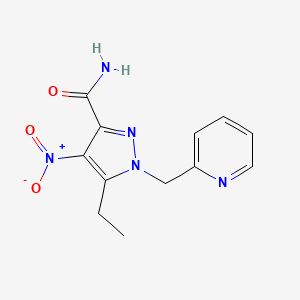
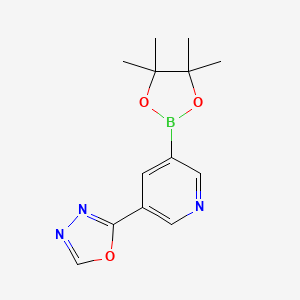
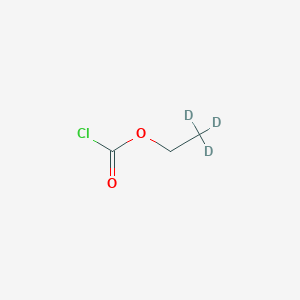
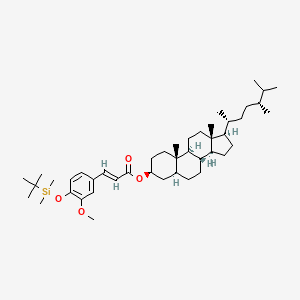
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
